Home > Products > Screening Compounds P116150 > N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)benzamide
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)benzamide -

N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)benzamide

Catalog Number: EVT-3699166
CAS Number:
Molecular Formula: C25H23N3O2
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)

Compound Description: DPC 333 is a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). It exhibits significant inhibitory activity against lipopolysaccharide-induced soluble TNF-α production in rodents, chimpanzees, and humans with IC50 values ranging from 17 to 100 nM []. DPC 333 also demonstrated efficacy in rodent models of endotoxemia and collagen antibody-induced arthritis [].

Relevance: DPC 333 shares a core structure with N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)benzamide, specifically the 2-methyl-4-quinolinyl moiety. Both compounds also feature a substituted benzamide group, although the specific substituents and overall structure differ. These shared features suggest a potential for similar biological activity or a common target for interaction.

FLB 457 ((-)-(S)-3-bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide)

Compound Description: FLB 457 is a potent dopamine D2 receptor antagonist with high stereospecific affinity, with biological activity limited to the S-enantiomer []. Its structure features a planar benzamide moiety stabilized by an intramolecular hydrogen bond between the amide group and a methoxy oxygen atom [].

Relevance: While not directly sharing the quinolinyl moiety, FLB 457 is structurally related to N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)benzamide through its substituted benzamide core. Both compounds feature an N-substituted benzamide, suggesting potential similarities in their interactions with biological targets despite differences in their specific substituents.

Tebuquine and its Analogs (5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols)

Compound Description: Tebuquine and its structural analogs are a series of compounds exhibiting significant antimalarial activity, particularly against Plasmodium berghei infections in mice []. Their structure includes a quinolinyl moiety connected to a biphenyl system with various alkylamino substituents [].

Relevance: The presence of the quinolinyl group in both tebuquine analogs and N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)benzamide makes them structurally related. Although the rest of the scaffold differs, the shared quinolinyl moiety could imply potential for overlapping biological targets or similar pharmacological effects.

5-[(3-bromo-2,6-dimethoxybenzamido)-methyl]-5-hydroxy-2-pyrrolidone (Metabolite of Remoxipride)

Compound Description: This compound is a urinary metabolite of the dopamine D-2 antagonist remoxipride []. Its structure features a pyrrolidone ring linked to a substituted benzamide moiety.

Relevance: Similar to FLB 457, this metabolite is related to N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)benzamide through the presence of the substituted benzamide group, indicating potential similarities in their pharmacological profiles despite the absence of the quinolinyl moiety in the metabolite.

AR-42 (N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide)

Compound Description: AR-42 is a histone deacetylase 2 (HDAC2) inhibitor. Studies have shown that AR-42 can impair mitochondrial function and promote proinflammatory cytokine secretion in vitro [].

Relevance: While not sharing the quinolinyl moiety, AR-42 is structurally similar to N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)benzamide due to its benzamide core structure. The presence of the benzamide group suggests possible similarities in their interactions with biological targets.

5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: Compound 1f displays a potent bactericidal effect against Methicillin-resistant Staphylococcus aureus (MRSA). It exhibits rapid concentration-dependent bactericidal activity at concentrations as low as twice the minimum inhibitory concentration (MIC) [].

Relevance: Although it lacks the quinolinyl moiety, compound 1f and N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)benzamide are related by their substituted benzamide core. Both compounds feature a 2-hydroxybenzamide structure, albeit with distinct substituents. This shared scaffold might suggest a potential for overlapping biological activity or similar mechanisms of action.

1,2-bis-quinolinyl-1,4-naphthoquinones

Compound Description: These are a series of novel compounds designed as ERK2 inhibitors with enhanced antineoplastic activity. They consist of two quinolinone moieties attached to a naphthoquinone core [].

Properties

Product Name

N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)benzamide

IUPAC Name

4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C25H23N3O2/c1-17-5-8-20(9-6-17)25(30)28(15-19-4-3-11-26-14-19)16-22-13-21-12-18(2)7-10-23(21)27-24(22)29/h3-14H,15-16H2,1-2H3,(H,27,29)

InChI Key

GRZLOGABHIEUCM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)CC3=CC4=C(C=CC(=C4)C)NC3=O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)CC3=CC4=C(C=CC(=C4)C)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.